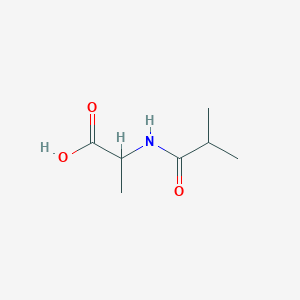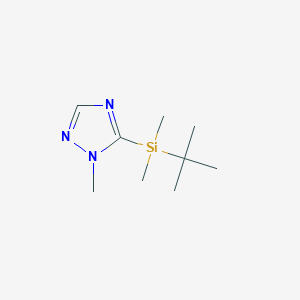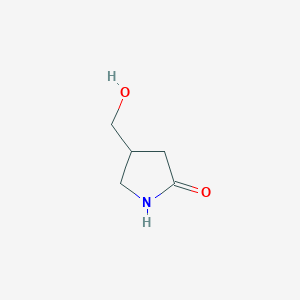
4-(Hydroxymethyl)pyrrolidin-2-one
概要
説明
4-(Hydroxymethyl)pyrrolidin-2-one is an intermediate in the preparation of aminopiperidines and related compounds as MCH receptor modulators useful in the treatment of metabolic, feeding, and sexual disorders in humans . It is found in the nuclei of many natural products and biologically active molecules.
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that allows for the efficient synthesis of a variety of organic compounds, including alkylaminophenol compounds .Molecular Structure Analysis
The molecular formula of 4-(Hydroxymethyl)pyrrolidin-2-one is C5H9NO2 . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)pyrrolidin-2-one include a melting point of 121°C (decomposes), a boiling point of 346.0±15.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 .科学的研究の応用
Magnetic and Optical Properties
4-(Hydroxymethyl)pyrrolidin-2-one has been utilized in the chemistry of lanthanide clusters. For example, a study by Alexandropoulos et al. (2011) discusses its use in creating a new family of Ln(III)(9) clusters with unique magnetic and optical properties, such as single-molecule magnetism and red photoluminescence in Dy(III) and Eu(III) analogues respectively (Alexandropoulos et al., 2011).
Crystal Structure Studies
The compound's crystal structure and molecular arrangement have been analyzed, as shown in a study by Mohammat et al. (2008), where the pyrrolidin-2-one ring's conformation and intermolecular interactions were detailed (Mohammat et al., 2008).
Synthesis of Biologically Active Compounds
4-(Hydroxymethyl)pyrrolidin-2-one serves as a key intermediate in synthesizing biologically active compounds. Curtis et al. (2007) describe its use in creating amino pyrrolidines, which are moderate inhibitors of beta-galactosidase (Curtis et al., 2007).
Preparation of Enantiopure Derivatives
The preparation of enantiopure N-substituted 4-hydroxy-pyrrolidin-2-ones has been demonstrated by Chang et al. (2000), highlighting the compound's significance in stereochemistry (Chang et al., 2000).
Synthesis of Conformationally Restricted Analogs
Research by Galeazzi et al. (2005) and others has focused on synthesizing conformationally restricted analogs of β-homoserine and other compounds using derivatives of 4-(Hydroxymethyl)pyrrolidin-2-one, demonstrating its utility in creating specialized molecular structures (Galeazzi et al., 2005).
Catalysis and Synthesis Integration
The compound's derivatives have been used in catalysis, as shown in a study by Clique et al. (2002), where they played a role in one-pot coupling reactions involving propargylamines, vinyl sulfones, and phenols (Clique et al., 2002).
Inclusion in Bioactive Compounds
Conti et al. (2006) explored the use of 4-(Hydroxymethyl)pyrrolidin-2-one derivatives in synthesizing bioactive compounds, emphasizing its role in pharmaceutical chemistry (Conti et al., 2006).
Nucleic Acid Research
The compound has been used in nucleic acid research, for instance, in the synthesis of intercalating nucleic acids (INAs) featuring N-(pyren-1-ylmethyl)azasugar moieties as detailed by Filichev and Pedersen (2003) (Filichev & Pedersen, 2003).
Antioxidant Activity Studies
Recently, Nguyen et al. (2022) conducted a study on derivatives of 4-(Hydroxymethyl)pyrrolidin-2-one, highlighting their potential as antioxidants, particularly in the context of radical scavenging activities (Nguyen et al., 2022).
Safety And Hazards
将来の方向性
The pyrrolidine ring, which is a key feature of 4-(Hydroxymethyl)pyrrolidin-2-one, is a versatile scaffold for the development of novel biologically active compounds . Therefore, future research may focus on exploring the pharmacophore space of pyrrolidine derivatives for the treatment of various human diseases .
特性
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570538 | |
| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
64320-89-4 | |
| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



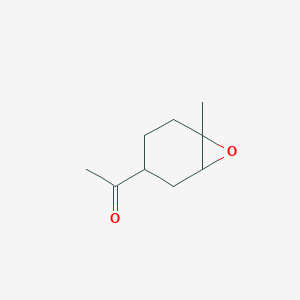
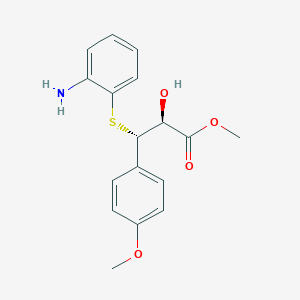
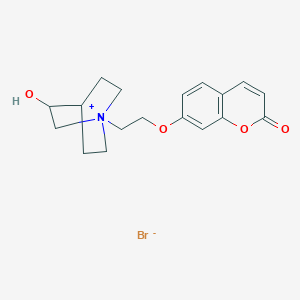
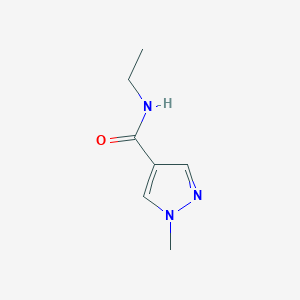

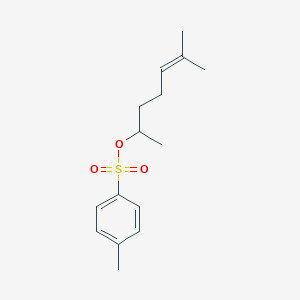
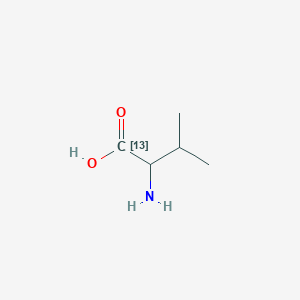
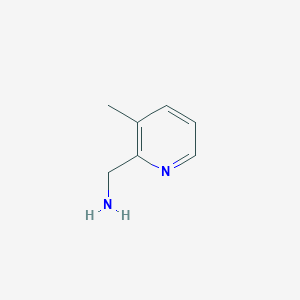
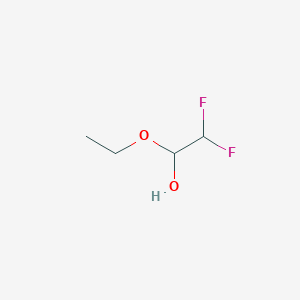
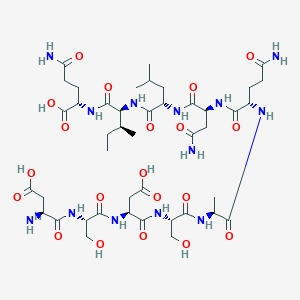
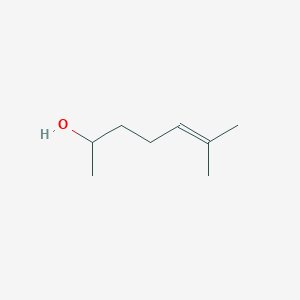
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
